molecular formula C15H12N2O4S B3449765 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide

Cat. No. B3449765
M. Wt: 316.3 g/mol
InChI Key: YDINIWLGSWGMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide, commonly known as DBITC, is a chemical compound that has been extensively studied for its potential therapeutic applications. DBITC is a member of the benzisothiazolone family, which has been shown to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. In

Mechanism of Action

The mechanism of action of DBITC is not fully understood. However, studies have suggested that DBITC exerts its biological effects by modulating various signaling pathways, including the NF-kappaB, PI3K/Akt, and MAPK pathways. DBITC has also been shown to induce oxidative stress and DNA damage, which may contribute to its anticancer effects.
Biochemical and Physiological Effects
DBITC has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and antimicrobial effects, DBITC has been shown to exhibit antioxidant and neuroprotective effects. DBITC has also been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes and glutathione S-transferases.

Advantages and Limitations for Lab Experiments

DBITC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various cellular processes. However, DBITC also has some limitations. It is relatively insoluble in aqueous solutions, which can make it difficult to work with in some experimental settings. Additionally, the mechanism of action of DBITC is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on DBITC. One area of interest is the development of novel DBITC derivatives that exhibit improved solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of DBITC in various disease models, including neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to elucidate the mechanism of action of DBITC and its potential interactions with other drugs and compounds.

Scientific Research Applications

DBITC has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. DBITC has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Additionally, DBITC has been shown to exhibit antimicrobial effects by inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c18-22(19)14-4-2-1-3-11(14)15(17-22)16-10-5-6-12-13(9-10)21-8-7-20-12/h1-6,9H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDINIWLGSWGMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-benzisothiazol-3-amine 1,1-dioxide

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